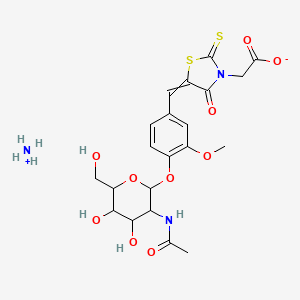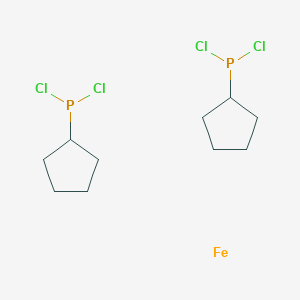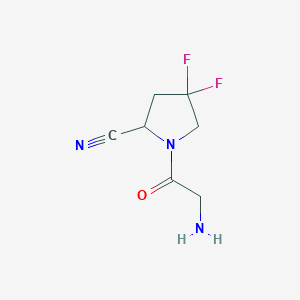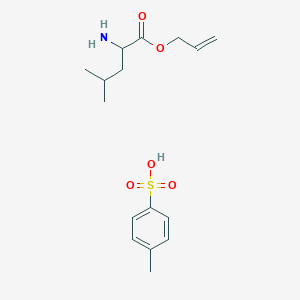![molecular formula C25H30N6O7S3 B13400398 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13400398.png)
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ME 1207E, also known as (6R,7R)- (Pivaloyloxy)methyl-7- ( (Z)-2- (2-aminothiazol-4-yl)-2- (methoxyimino)acetamido)-3- ( (E)-2- (4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylate, is a chemical compound with the molecular formula C25H28N6O7S3 and a molecular weight of 620.72 g/mol . It is an isomer of Cefditoren Pivoxil, a third-generation cephalosporin antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions
ME 1207E can be synthesized from 4-Methylthiazole-5-carboxaldehyde . The synthesis involves several steps, including the formation of intermediate compounds and the final product through specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of various reagents and catalysts to achieve the desired product.
Industrial Production Methods
The industrial production of ME 1207E involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control the reaction parameters, such as temperature, pressure, and pH, to achieve consistent quality. The production process also includes purification steps to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
ME 1207E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ME 1207E into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of ME 1207E.
Scientific Research Applications
ME 1207E has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Used in the pharmaceutical industry for the synthesis of related compounds and as a standard in quality control.
Mechanism of Action
The mechanism of action of ME 1207E involves its interaction with bacterial cell wall synthesis. It inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins, leading to cell lysis and death. The molecular targets include enzymes involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity .
Comparison with Similar Compounds
ME 1207E is similar to other cephalosporin antibiotics, such as Cefditoren Pivoxil. it has unique structural features that differentiate it from other compounds. The presence of specific functional groups and the overall molecular structure contribute to its unique properties and activities.
List of Similar Compounds
- Cefditoren Pivoxil
- Cephalexin
- Cefuroxime
- Ceftriaxone
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C25H30N6O7S3 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H30N6O7S3/c1-13-17(40-11-27-13)9-7-14-6-8-16-19(29-20(32)18(30-36-5)15-10-39-23(26)28-15)21(33)31(16)41(14)24(35)38-12-37-22(34)25(2,3)4/h7,9-11,16,19H,6,8,12H2,1-5H3,(H2,26,28)(H,29,32)/b9-7+,30-18-/t16-,19-,41?/m1/s1 |
InChI Key |
PQQUGWYXWPSEMS-ZOVQLGAQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)/C=C/C2=S(N3[C@H](CC2)[C@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=S(N3C(CC2)C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)C(=O)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B13400321.png)
![(2S,5R,6R)-6-[[(2S)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13400323.png)


![2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B13400335.png)
![N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13400352.png)


![[4-[[5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13400369.png)




![4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide](/img/structure/B13400412.png)
